

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-α-Terpineol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)- α -Terpineol, a naturally occurring monoterpene alcohol, is a compound of significant interest across various scientific disciplines, including pharmacology and materials science. Its pleasant lilac-like aroma has led to its widespread use in the fragrance industry, while its biological activities, such as anti-inflammatory and antioxidant properties, are actively being explored for therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)- α -Terpineol, complete with detailed experimental protocols for their determination and visual representations of its key chemical pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

Physical Properties

The physical characteristics of (+)- α -Terpineol are crucial for its handling, formulation, and application. A summary of its key physical properties is presented in Table 1.



Property	Value	Units	Conditions
Molecular Formula	C10H18O	-	-
Molecular Weight	154.25	g/mol	-
Appearance	Colorless to pale yellow liquid or solid	-	Room Temperature
Odor	Lilac-like, piney	-	-
Melting Point	31-35	°C	-
Boiling Point	217-218	°C	at 1 atm
Density	0.930-0.936	g/mL	at 25°C
Refractive Index	1.482-1.485	-	at 20°C
Optical Rotation	+98 to +102	degrees	at 20°C
Vapor Pressure	~0.04	mmHg	at 20°C
Solubility in Water	2.42	g/L	-
Solubility in Organic Solvents	Soluble	-	Ethanol, Ether, Chloroform

Chemical Properties

(+)- α -Terpineol's chemical behavior is dictated by its tertiary alcohol and cyclohexene functionalities. It is a relatively stable compound under normal conditions but can undergo reactions typical of these functional groups.

Stability and Reactivity

- Stability: Stable under normal storage conditions, but may oxidize upon prolonged exposure to air and light.
- · Reactivity:



- The tertiary hydroxyl group can undergo esterification with carboxylic acids or acid chlorides.
- The double bond in the cyclohexene ring can participate in addition reactions, such as hydrogenation and halogenation.
- Dehydration can occur under acidic conditions, leading to the formation of various terpene hydrocarbons.

Spectral Data

The structural features of (+)- α -Terpineol can be elucidated using various spectroscopic techniques.

Spectroscopic Data	Key Features	
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 5.39 (br s, 1H, C=CH), 2.00-1.80 (m, 4H, CH ₂), 1.66 (s, 3H, C=C-CH ₃), 1.55-1.40 (m, 2H, CH ₂), 1.28 (br s, 1H, OH), 1.20 (s, 6H, C(CH ₃) ₂)	
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 134.1 (C=CH), 120.7 (C=CH), 72.8 (C-OH), 45.1 (CH), 31.2 (CH ₂), 27.5 (CH ₂), 26.4 (CH ₂), 24.1 (C=C-CH ₃), 23.5 (C(CH ₃) ₂)	
Infrared (IR)	ν (cm ⁻¹): 3380 (O-H stretch, broad), 2965, 2925 (C-H stretch), 1670 (C=C stretch), 1130 (C-O stretch)	
Mass Spectrometry (MS)	m/z (%): 136 (M+ - H ₂ O, 100), 121 (80), 93 (60), 59 (40)	

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of (+)- α -Terpineol.

Determination of Optical Rotation



Objective: To measure the specific rotation of a solution of $(+)-\alpha$ -Terpineol.

Apparatus:

- Polarimeter
- 1 dm polarimeter cell
- Volumetric flask (10 mL)
- Analytical balance

Procedure:

- Accurately weigh approximately 1.0 g of (+)- α -Terpineol and transfer it to a 10 mL volumetric flask.
- Dissolve the sample in ethanol and dilute to the mark. Mix thoroughly.
- Calibrate the polarimeter with a blank solution (ethanol).
- Rinse the polarimeter cell with the prepared solution of (+)- α -Terpineol and then fill the cell, ensuring no air bubbles are present.
- Place the cell in the polarimeter and measure the observed rotation.
- Calculate the specific rotation using the formula: $[\alpha] = \alpha / (c \times I)$, where α is the observed rotation, c is the concentration in g/mL, and I is the path length in dm.

Measurement of Refractive Index

Objective: To determine the refractive index of liquid (+)- α -Terpineol.

Apparatus:

- Abbe refractometer
- Constant temperature water bath



Dropper

Procedure:

- Set the constant temperature water bath to 20°C and allow the refractometer prisms to equilibrate.
- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Place a few drops of (+)- α -Terpineol onto the lower prism of the refractometer.
- Close the prisms and allow the sample to reach thermal equilibrium.
- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Read the refractive index from the scale.

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1 H and 13 C NMR spectra of (+)- α -Terpineol.

Apparatus:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

Procedure:

- Dissolve approximately 10-20 mg of (+)-α-Terpineol in 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.
- Place the NMR tube in the spectrometer.



- Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
- Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.
- Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS at 0.00 ppm.

3.3.2. Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of (+)- α -Terpineol.

Apparatus:

- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (for liquid film on salt plates):

- Place a drop of liquid (+)- α -Terpineol on one salt plate.
- Carefully place the second salt plate on top to create a thin film.
- Mount the salt plates in the sample holder of the FTIR spectrometer.
- Acquire the background spectrum (of the empty beam).
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the purity and identify the components of a (+)- α -Terpineol sample.

Apparatus:

Gas chromatograph coupled to a mass spectrometer (GC-MS)



- Capillary column (e.g., DB-5 or equivalent)
- · Helium carrier gas

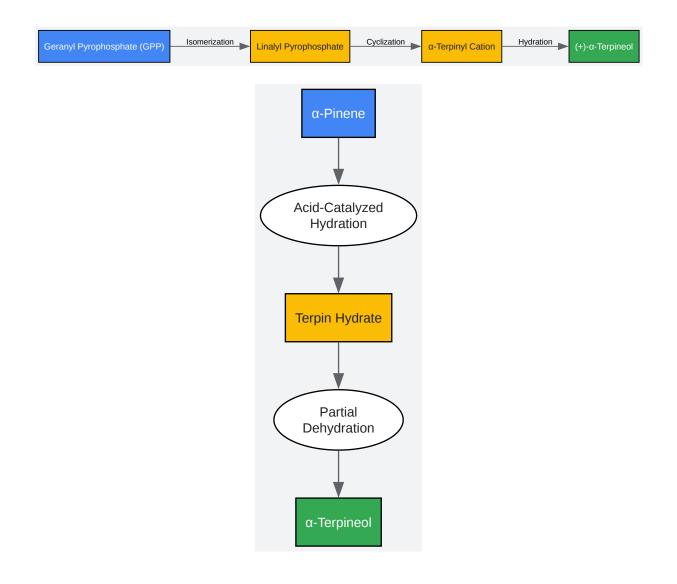
Procedure:

- Prepare a dilute solution of (+)-α-Terpineol in a suitable solvent (e.g., dichloromethane or hexane).
- Set the GC oven temperature program (e.g., initial temperature of 60°C, ramp to 240°C at 10°C/min).
- Set the injector and detector temperatures (e.g., 250°C).
- Inject a small volume (e.g., 1 μL) of the sample into the GC.
- The components will be separated on the column and detected by the mass spectrometer.
- Identify the peaks by comparing their retention times and mass spectra with those of a known standard or a spectral library.

Signaling Pathways and Logical Relationships Biosynthesis of α -Terpineol

The biosynthesis of α -terpineol in plants proceeds from geranyl pyrophosphate (GPP) through the action of a specific terpene synthase.





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